molecular formula C11H15NO2 B140978 tert-Butyl Phenylcarbamate CAS No. 3422-01-3

tert-Butyl Phenylcarbamate

Cat. No.: B140978
CAS No.: 3422-01-3
M. Wt: 193.24 g/mol
InChI Key: KZZHPWMVEVZEFG-UHFFFAOYSA-N
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Description

Tert-Butyl Phenylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Kinetic Resolution

tert-Butyl phenylcarbamate has been utilized in enzymatic kinetic resolutions. The compound, particularly tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, was resolved using lipase-catalyzed transesterification, leading to the formation of optically pure enantiomers. This process demonstrated high enantioselectivity and is a key method for synthesizing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

Metabolic Studies

Research on the metabolism of this compound derivatives in various species, including mice and insects, revealed hydroxylation of the tert-butyl and N-methyl groups. These studies are crucial for understanding the biotransformation and environmental fate of such compounds (Douch & Smith, 1971).

Synthesis and Anti-inflammatory Activity

New tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized and evaluated for anti-inflammatory activity. These studies involved in vivo testing and in silico docking studies, highlighting the compound's potential in medicinal chemistry (Bhookya et al., 2017).

Organic Synthesis

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of this compound derivatives, have been used as building blocks in organic synthesis. They serve as N-(Boc) nitrone equivalents, highlighting their versatility in chemical reactions (Guinchard, Vallée, & Denis, 2005).

Synthesis of Chiral Compounds

The compound has been employed in the synthesis of chiral compounds, like tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, via asymmetric Mannich reactions. This underscores its importance in producing enantiomerically pure substances, crucial in pharmaceuticals and agrochemicals (Yang, Pan, & List, 2009).

Solution Properties in Dendrimers

Studies on the solution properties of novel benzyl ether dendrimers containing this compound units have shown thermosensitivity, providing insights into their potential applications in material science (Deng Jin-gen, 2013).

Chromatographic Applications

This compound derivatives have been used as chiral stationary phases in high-performance liquid chromatography for the optical resolution of racemic drugs, demonstrating their utility in analytical chemistry (Okamoto, Aburatani, Hatano, & Hatada, 1988).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause burns of eyes, skin, and mucous membranes . It is also flammable, and its containers may explode when heated .

Mechanism of Action

Target of Action

tert-Butyl Phenylcarbamate, also known as N-Boc-aniline, is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .

Mode of Action

The mode of action of N-Boc-aniline involves the formation of N-Boc functionality due to their ease of formation and cleavage . The stability of the tert-butyl carbamates towards a wide range of nucleophilic reagents and alkaline reaction conditions makes them the most frequently protective groups used in complex structure where the selectivity is a prime issue .

Biochemical Pathways

The biochemical pathway of N-Boc-aniline involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . This results in the formation of a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate .

Pharmacokinetics

It’s known that the compound exhibits promising anti-inflammatory activity within 9 to 12 hours . The percentage of inhibition values range from 54.239 to 39.021% .

Result of Action

The result of the action of N-Boc-aniline is the formation of a protective group for amines, which is crucial in organic synthesis . In addition, some derivatives of the compound have shown promising anti-inflammatory activity .

Action Environment

The action of N-Boc-aniline can be influenced by environmental factors. For instance, the use of deep eutectic solvent has been found to be an environmentally benign and cost-effective method for the chemoselective N-tert-butyloxycarbonylation of structurally diverse amines . This highlights the importance of the reaction environment in the efficacy and stability of the compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of “tert-Butyl Phenylcarbamate” are largely related to its role in the protection of amines during organic synthesis . The compound can interact with various enzymes, proteins, and other biomolecules in the context of these synthetic processes. For example, it has been reported that “this compound” can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .

Cellular Effects

It is known that the compound plays a crucial role in organic synthesis, particularly in the protection of amines . This suggests that it may influence cellular function by interacting with amine-containing biomolecules.

Molecular Mechanism

The molecular mechanism of “this compound” involves its role as a protecting group for amines in organic synthesis . The compound can form a carbamate linkage with amines, protecting these functional groups from unwanted reactions during synthesis . This process involves binding interactions with the amine group and can result in changes in the chemical environment of the amine.

Temporal Effects in Laboratory Settings

The temporal effects of “this compound” in laboratory settings are largely related to its stability during organic synthesis . The compound is stable under the reaction conditions used for amine protection, ensuring that it can effectively protect amines over the course of the synthesis .

Metabolic Pathways

Given its role in organic synthesis, it is likely that the compound is involved in the metabolism of amine-containing biomolecules .

Transport and Distribution

Given its role in organic synthesis, it is likely that the compound is transported to sites where amine-containing biomolecules are synthesized or metabolized .

Subcellular Localization

Given its role in organic synthesis, it is likely that the compound is localized to sites where amine-containing biomolecules are synthesized or metabolized .

Properties

IUPAC Name

tert-butyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZHPWMVEVZEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187802
Record name t-Butyl carbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3422-01-3
Record name t-Butyl carbanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003422013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name t-Butyl carbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following Example 12 and replacing the nitromethane by 75 ml of acetonitrile, 4.75 g of N3 -SPO were obtained, with a 91% yield. A sample of 1.3 g of N3 -SPO was taken with 0.61 g of benzoic acid, 0.7 ml of triethylamine (TEA) in 16 ml of tert-butanol. The mixture was stirred under reflux for 6 hours; the IR of the thus obtained solution showed the absence of the N3 band. Water was added to the solution, it was stirred and 25 ml of benzene was added. The solution was washed with water, a saturated bicarbonate solution and finally with water. The benzene was dried over sodium sulphate. The solution was evaporated to dryness at reduced pressure. The solid obtained was recrystallised in n-hexane to give tert-butyl phenylcarbamate, melting point 134°-136° C. Yield 70%. IR: carbonyl band at 1690 cm-1 and NH band at 3320 cm-1.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Phenylisocyanate (500 g) and tert-butanol (500 mL) are mixed in toluene (500 mL) in a 2 L round bottom flask. The solution is stirred over night in a 50° C. water bath. The N-Boc aniline is collected by filtration to give the white solid (702 g).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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